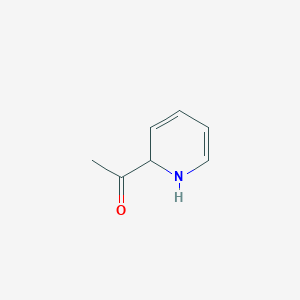
Ethanone,1-(1,2-dihydro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(1,2-dihydro-2-pyridinyl)- typically involves the reaction of 2-pyridylmethyl ketone with reducing agents. One common method is the reduction of 2-pyridylmethyl ketone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production methods for Ethanone,1-(1,2-dihydro-2-pyridinyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-(1,2-dihydro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
Ethanone,1-(1,2-dihydro-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanone,1-(1,2-dihydro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylpyridine: Similar in structure but lacks the dihydro component.
Methyl 2-pyridyl ketone: Another related compound with a similar pyridine ring structure.
Uniqueness
Ethanone,1-(1,2-dihydro-2-pyridinyl)- is unique due to its dihydro-pyridine structure, which imparts different chemical and biological properties compared to its fully aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
1-(1,2-dihydropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-5,7-8H,1H3 |
Clave InChI |
JEVRSDKDOJHMET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


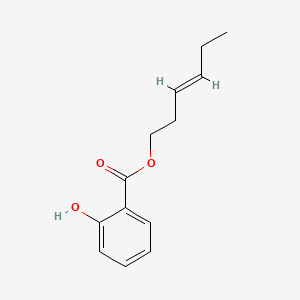
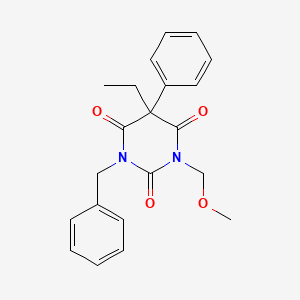
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
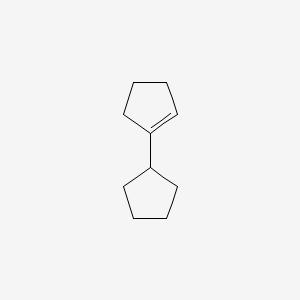

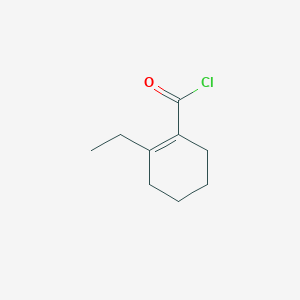
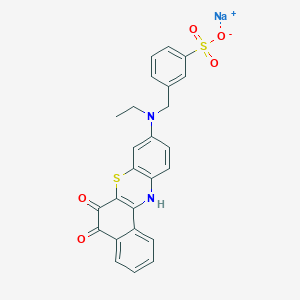

![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
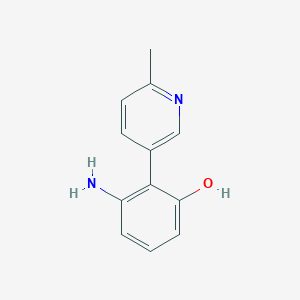

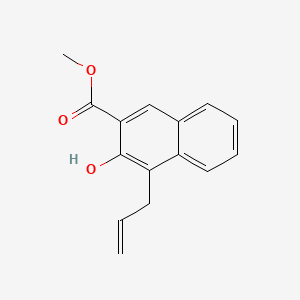
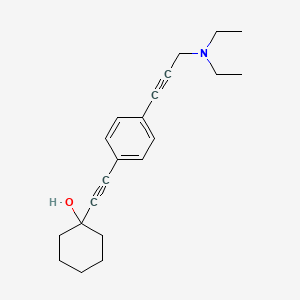
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
